molecular formula C7H13O3PS B12007392 O,O-Diethyl S-(2-propynyl)phosphorothioate CAS No. 3309-78-2

O,O-Diethyl S-(2-propynyl)phosphorothioate

Cat. No.: B12007392
CAS No.: 3309-78-2
M. Wt: 208.22 g/mol
InChI Key: YWNBQUFJHSECNB-UHFFFAOYSA-N
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Description

O,O-diethyl S-(2-propynyl) thiophosphate is an organophosphorus compound with the molecular formula C7H13O3PS. It is characterized by the presence of a thiophosphate group attached to a propynyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-diethyl S-(2-propynyl) thiophosphate typically involves the reaction of diethyl phosphorochloridothioate with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of O,O-diethyl S-(2-propynyl) thiophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

O,O-diethyl S-(2-propynyl) thiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the propynyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted thiophosphates depending on the nucleophile used.

Scientific Research Applications

O,O-diethyl S-(2-propynyl) thiophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-diethyl S-(2-propynyl) thiophosphate involves the inhibition of enzymes by forming covalent bonds with the active site. This compound targets enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. The molecular pathways involved include the phosphorylation of serine residues in the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • O,O-diethyl dithiophosphate
  • O,O-diethyl chlorothiophosphate
  • O,O-diethyl methylphosphonothioate

Uniqueness

O,O-diethyl S-(2-propynyl) thiophosphate is unique due to its propynyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications where specific functional group transformations are required .

Properties

CAS No.

3309-78-2

Molecular Formula

C7H13O3PS

Molecular Weight

208.22 g/mol

IUPAC Name

3-diethoxyphosphorylsulfanylprop-1-yne

InChI

InChI=1S/C7H13O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3

InChI Key

YWNBQUFJHSECNB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCC#C

Origin of Product

United States

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